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molecular formula C11H17NO2 B126883 N-Methylhomoveratrylamine CAS No. 3490-06-0

N-Methylhomoveratrylamine

Cat. No. B126883
M. Wt: 195.26 g/mol
InChI Key: HNJWKRMESUMDQE-UHFFFAOYSA-N
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Patent
US04906634

Procedure details

Dissolve 16.5 g (57 mmol) of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyltrifluoroacetamide in a solution of 100 mL of 4N sodium hydroxide and 100 mL of methanol. Heat mixture at 60° C. for 1 h. After 1 h, cool reaction mixture to room temperature and extract with 2×200 mL of methylene chloride. Wash the combined organic extracts with saturated sodium chloride solution and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent in vacuo to provide the crude title compound. Distill this material in vacuo to provide the title compound.
Name
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyltrifluoroacetamide
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][N:13](C)[C:14](=O)C(F)(F)F)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]>[OH-].[Na+].CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][NH:13][CH3:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyltrifluoroacetamide
Quantity
16.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCN(C(C(F)(F)F)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
reaction mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract with 2×200 mL of methylene chloride
WASH
Type
WASH
Details
Wash the combined organic extracts with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter the drying agent
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the crude title compound
DISTILLATION
Type
DISTILLATION
Details
Distill this material in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CCNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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